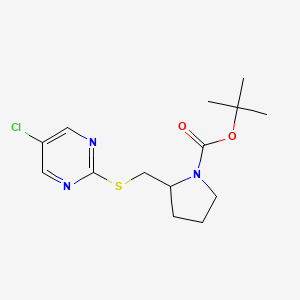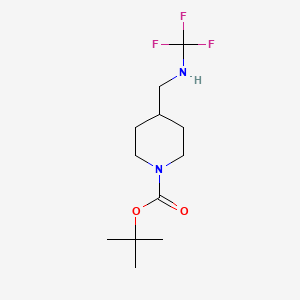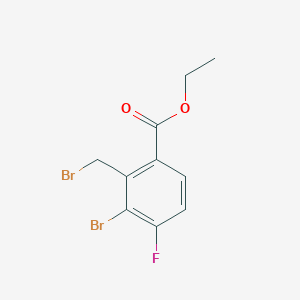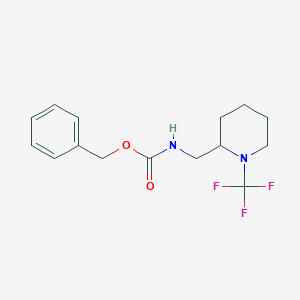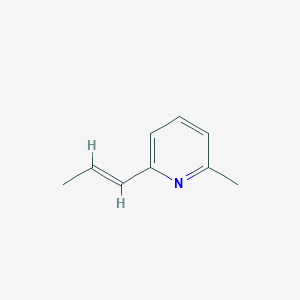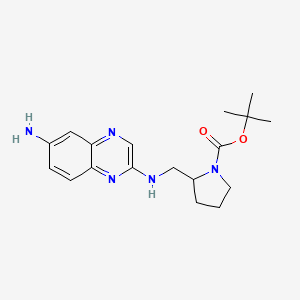
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate protecting groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through cyclization reactions involving suitable precursors.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
化学反応の分析
Types of Reactions
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the amino and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C18H25N5O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
tert-butyl 2-[[(6-aminoquinoxalin-2-yl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)23-8-4-5-13(23)10-21-16-11-20-15-9-12(19)6-7-14(15)22-16/h6-7,9,11,13H,4-5,8,10,19H2,1-3H3,(H,21,22) |
InChIキー |
GPXHASKPRPVGQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=CN=C3C=C(C=CC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



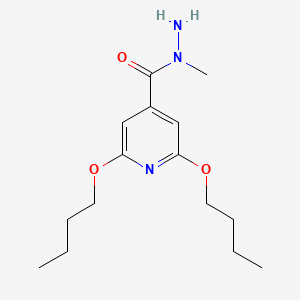
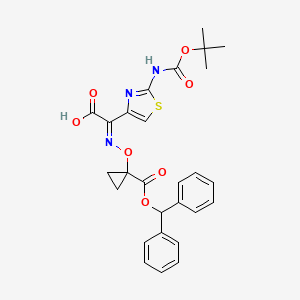
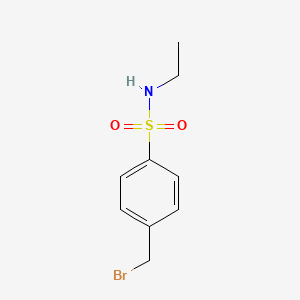
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)

